2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid
Description
2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a methyl group at the 2' position and a 2-oxopyrrolidinyl substituent at the 4' position. The carboxylic acid group at the 4-position enhances its polarity, making it a candidate for pharmaceutical or materials science applications. The 2-oxopyrrolidinyl moiety (a lactam ring) may improve solubility in polar solvents and influence biological activity through hydrogen bonding or receptor interactions.
Properties
IUPAC Name |
4-[2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-11-15(19-10-2-3-17(19)20)8-9-16(12)13-4-6-14(7-5-13)18(21)22/h4-9,11H,2-3,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYCSNQPYZDKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629615 | |
| Record name | 2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197450-40-1 | |
| Record name | 2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl and pyrrolidinone, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a biphenyl core with a carboxylic acid and a pyrrolidinone moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit notable anticancer activity. For instance, compounds similar to this compound were evaluated for their effects on various cancer cell lines.
- Cell Proliferation Inhibition : In vitro assays showed that compounds with similar structures inhibited the proliferation of breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. The IC50 values ranged from 6 to 63 μM, indicating varying degrees of potency against different cell lines .
- Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion and metastasis. For example, certain derivatives were shown to significantly impair MDA-MB-231 cell invasion and migration in a concentration-dependent manner .
- Comparison with Standard Treatments : In comparative studies against standard chemotherapeutic agents like cisplatin, some derivatives exhibited comparable or enhanced cytotoxic effects on cancer cells while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of related compounds were also assessed. However, studies indicated that these compounds displayed limited antimicrobial activity against Gram-negative pathogens, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL . This suggests that while the compound may have promising anticancer properties, its effectiveness as an antimicrobial agent is limited.
Study 1: Anticancer Activity in A549 Lung Adenocarcinoma Model
In a controlled study involving A549 human lung adenocarcinoma cells, various derivatives were tested for cytotoxicity. The results indicated that certain modifications in the chemical structure significantly influenced the anticancer efficacy. For instance, specific substitutions on the phenyl ring led to a marked decrease in viability post-treatment .
| Compound | Post-Treatment Viability (%) | IC50 (µM) |
|---|---|---|
| Compound A | 78 | 25 |
| Compound B | 66 | 15 |
| Compound C | 86 | 40 |
Study 2: Mechanistic Insights into Cell Invasion
Another study focused on understanding how these compounds affect cellular mechanisms such as adhesion and migration. The findings revealed that certain derivatives could inhibit MMP-9 activity effectively, correlating with reduced invasiveness in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule:
*Calculated based on formula.
Key Observations:
- Substituent Effects: The lactam ring in the target compound distinguishes it from halogenated (e.g., bromomethyl ) or spirocyclic analogs . This group may enhance solubility compared to non-polar substituents like cyclohexyl .
- Symmetry and Complexity : The tetrakis biphenyl derivative exhibits high symmetry and multiple -COOH groups, favoring coordination chemistry, whereas the target compound’s single -COOH and asymmetric substitutions suggest pharmaceutical relevance.
Physicochemical Properties
- Solubility : The lactam ring in the target compound likely improves aqueous solubility compared to halogenated derivatives (e.g., bromomethyl ) but may reduce lipid solubility relative to ester-containing analogs.
- Molecular Weight : The target compound (~317 g/mol) falls within the typical range for small-molecule drugs, unlike the high-MW tetrakis derivative (>890 g/mol), which is more suited for materials science.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates a biphenyl core with precise substitution patterns. Retrosynthetically, the molecule can be dissected into two aromatic fragments:
- Fragment A : A benzene ring bearing the 2-oxopyrrolidin-1-yl and methyl groups at the 4'- and 2'-positions, respectively.
- Fragment B : A benzene ring with a carboxylic acid group at the 4-position.
Coupling these fragments via a Suzuki-Miyaura cross-coupling reaction is a viable strategy, followed by functional group interconversions to install the lactam and carboxylic acid moieties.
Synthetic Routes and Methodologies
Synthesis of Fragment A: 2-Methyl-4-(2-Oxopyrrolidin-1-yl)Phenyl Intermediate
Bromination of Methyl 2-Methyl-4-Nitrobenzoate
A critical step involves introducing a bromine atom at the 4-position of a methyl-substituted benzene ring. This is achieved through radical bromination using N-bromosuccinimide (NBS) under reflux in carbon tetrachloride (CCl4) with dibenzoyl peroxide as an initiator:
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS (1.2 eq) | CCl4 | Reflux (85°C) | 15 hr | 85% |
The product, methyl 2-(bromomethyl)-4-nitrobenzoate, is purified via column chromatography (5–10% ethyl acetate/hexanes).
Substitution with 2-Pyrrolidone
The bromomethyl intermediate undergoes nucleophilic substitution with 2-pyrrolidone in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C:
$$
\text{Methyl 2-(bromomethyl)-4-nitrobenzoate} + \text{2-Pyrrolidone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl 2-methyl-4-(2-oxopyrrolidin-1-yl)benzoate}
$$
Optimization Note : Excess 2-pyrrolidone (2.5 eq) and prolonged reaction times (24 hr) improve yields to ~78%.
Suzuki-Miyaura Cross-Coupling
Fragment A (as a boronic ester) is coupled with Fragment B (a bromophenyl ester) under palladium catalysis. For instance:
Typical Conditions
| Catalyst | Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pd(PPh3)4 (5 mol%) | - | Na2CO3 | Toluene/EtOH | 90°C | 92% |
The product, methyl 2'-methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylate, is isolated after aqueous workup and solvent evaporation.
Hydrolysis of the Methyl Ester
The final step involves saponification of the methyl ester to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water:
$$
\text{Methyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid}
$$
Reaction Parameters
- LiOH (3 eq), 12 hr at 60°C
- Yield: 95% after acidification with HCl
Alternative Pathways and Comparative Analysis
Direct Functionalization of Preformed Biphenyls
An alternative route involves late-stage installation of the 2-oxopyrrolidin-1-yl group onto a pre-coupled biphenyl. For example, nitration followed by reduction and lactam formation could be employed, but this method suffers from lower regioselectivity.
Characterization and Analytical Data
Key spectroscopic data for intermediates and the final product include:
Methyl 2-Methyl-4-(2-Oxopyrrolidin-1-yl)Benzoate
- 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.38 (d, J = 8.4 Hz, 1H), 4.15 (s, 2H), 3.90 (s, 3H), 2.60 (t, J = 7.2 Hz, 2H), 2.45 (s, 3H), 2.10–2.00 (m, 2H).
- IR (KBr) : 1720 cm−1 (C=O ester), 1685 cm−1 (C=O lactam).
Final Product
- Melting Point : 215–217°C (decomp.)
- HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN)
Industrial-Scale Considerations
For large-scale production, the Suzuki-Miyaura coupling is preferred due to its scalability and compatibility with flow chemistry. Critical parameters include:
- Catalyst Loading : Reduced to 1 mol% Pd with efficient recycling protocols.
- Solvent Recovery : Toluene/ethanol mixtures are distilled and reused.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
